molecular formula C14H18N2O7S3 B253768 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide

Katalognummer B253768
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: XMCPHXOYIXIROI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide, also known as DB844, is a synthetic compound that has been extensively studied for its potential use in the treatment of various infectious diseases.

Wirkmechanismus

The exact mechanism of action of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is not fully understood. However, it is believed that 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide inhibits the synthesis of mycolic acids, which are essential components of the cell wall of mycobacteria. This inhibition leads to cell death of the bacteria.
Biochemical and Physiological Effects:
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has been shown to have a low toxicity profile in vitro and in vivo studies. In animal studies, 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has been shown to have a good pharmacokinetic profile and is well tolerated. 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has also been shown to have a long half-life, which makes it an attractive candidate for once-daily dosing.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a promising candidate for the treatment of tuberculosis, which is a major global health problem. However, one of the limitations of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is that it is still in the preclinical stage of development. More studies are needed to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for research on 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide. One area of research is to determine the safety and efficacy of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in humans. Clinical trials are needed to determine the optimal dosing regimen and to evaluate the safety and efficacy of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in patients with tuberculosis. Another area of research is to investigate the potential use of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in combination therapy with other anti-tuberculosis drugs. Combination therapy is often used to prevent the emergence of drug-resistant strains of M. tuberculosis. Finally, further studies are needed to determine the potential use of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in the treatment of other infectious diseases, such as leprosy and Chagas disease.
Conclusion:
In conclusion, 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is a promising candidate for the treatment of various infectious diseases, including tuberculosis, leprosy, and Chagas disease. Its potent activity against drug-resistant strains of M. tuberculosis makes it an attractive candidate for the treatment of tuberculosis. However, more studies are needed to determine its safety and efficacy in humans. Future research should focus on clinical trials to determine the optimal dosing regimen and to evaluate the safety and efficacy of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in patients with tuberculosis. Combination therapy and the potential use of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in the treatment of other infectious diseases should also be investigated.

Synthesemethoden

The synthesis of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide involves several steps, starting with the reaction of 2-mercaptoethanol with acetic anhydride to form 3-acetoxythietane-1,1-dioxide. This intermediate is then reacted with 2-amino-4-chlorobenzenesulfonamide to form the sulfonamide derivative. The final step involves the reaction of the sulfonamide derivative with 3-isothiocyanato-2-oxo-1,3-thiazolidine to form 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has been studied extensively for its potential use in the treatment of various infectious diseases, including tuberculosis, leprosy, and Chagas disease. In vitro studies have shown that 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide exhibits potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has also been shown to be effective against drug-resistant strains of M. tuberculosis.

Eigenschaften

Produktname

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide

Molekularformel

C14H18N2O7S3

Molekulargewicht

422.5 g/mol

IUPAC-Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H18N2O7S3/c1-15(12-6-8-24(18,19)10-12)26(22,23)13-4-2-11(3-5-13)16-14(17)7-9-25(16,20)21/h2-5,12H,6-10H2,1H3

InChI-Schlüssel

XMCPHXOYIXIROI-UHFFFAOYSA-N

SMILES

CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O

Kanonische SMILES

CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.